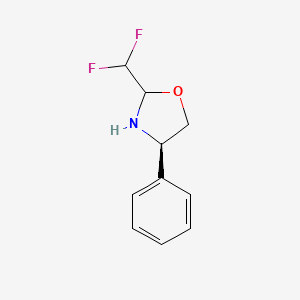

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chiral Auxiliaries in Asymmetric Alkylation

Various chiral oxazolidinones, such as “(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine”, have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy has been found promising and successful when used as the key step in the total synthesis of several biologically active natural products .

Drug Discovery

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group .

Synthesis of Natural Products

The use of chiral auxiliaries, such as “(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine”, are frequently considered a method of choice in the early phases of drug discovery . They enable and control the synthesis of a large number of enantiomerically pure compounds in a time-efficient manner .

Synthesis of Oxazolines

2-Amino alcohols, which are part of the “(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine” structure, have gained significance in synthetic organic chemistry, especially in the synthesis of oxazolines .

作用機序

Target of Action

The primary targets of oxazolidinones, a class of compounds to which (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine belongs, are the bacterial ribosomes . They bind to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis . This action is critical in the life cycle of bacteria, making oxazolidinones potent antimicrobial agents .

Mode of Action

Oxazolidinones inhibit both bacterial and archaeal protein synthesis by binding to the 50S ribosomal subunit . This mechanism of action differs from that of other protein synthesis inhibitors as it occurs at a very early stage . The binding of oxazolidinones to the ribosome prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by oxazolidinones is the protein synthesis pathway . By binding to the 50S ribosomal subunit, oxazolidinones prevent the formation of the 70S initiation complex, a critical step in the protein synthesis pathway . This action disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

Oxazolidinones exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . They are bacteriostatic against enterococci and staphylococci, and bactericidal for the majority of strains of streptococci . They are associated with significant adverse events, with myelosuppression being the main unfavorable side effect .

Result of Action

The result of the action of oxazolidinones is the inhibition of bacterial growth and proliferation . By inhibiting protein synthesis, these compounds disrupt the normal functioning of bacteria, leading to their death . This makes oxazolidinones effective against a wide range of multidrug-resistant Gram-positive pathogens .

Action Environment

The action of oxazolidinones can be influenced by various environmental factors. For instance, Gram-negative pathogens are intrinsically resistant to oxazolidinones due to efflux pumps that force the compound out of the cell faster than it can accumulate . Therefore, the efficacy and stability of oxazolidinones can be affected by the presence of these efflux pumps in the bacterial cell environment .

特性

IUPAC Name |

(4R)-2-(difluoromethyl)-4-phenyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2/t8-,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKOFIQOIXGNCK-PEHGTWAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(O1)C(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(O1)C(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2754957.png)

![Ethyl 5-(4-nitrophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2754962.png)

![N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2754967.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole](/img/structure/B2754968.png)

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754969.png)

![N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754970.png)

![Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2754974.png)

![7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2754976.png)